3,6-Dichloro-2-fluorophenylacetic acid

Herbicide Discovery Enzyme Inhibition Agrochemical Research

This 3,6-dichloro-2-fluorophenylacetic acid isomer delivers reproducible SAR results with human HPPD Ki of 22 nM, enabling rational herbicide design. Its higher melting point (146-149°C) vs. 2,4-dichloro-5-fluoro isomer (120-122°C) improves crystallization and formulation consistency. Available at 97% purity to minimize purification steps.

Molecular Formula C8H5Cl2FO2
Molecular Weight 223.02 g/mol
CAS No. 916420-71-8
Cat. No. B1390723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-2-fluorophenylacetic acid
CAS916420-71-8
Molecular FormulaC8H5Cl2FO2
Molecular Weight223.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)CC(=O)O)F)Cl
InChIInChI=1S/C8H5Cl2FO2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13)
InChIKeyMYZIXNBBBSGEIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-2-fluorophenylacetic Acid (CAS 916420-71-8): A Halogenated Phenylacetic Acid Building Block


3,6-Dichloro-2-fluorophenylacetic acid is a fluorinated aromatic carboxylic acid derivative with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol . It is a white crystalline powder that serves as a key intermediate in organic synthesis and pharmaceutical research [1]. The compound features a distinctive substitution pattern—two chlorine atoms at the 3 and 6 positions and a fluorine atom at the 2 position—on a phenylacetic acid backbone, which influences its chemical reactivity and biological interactions .

Why Substituting 3,6-Dichloro-2-fluorophenylacetic Acid with Other Halogenated Phenylacetic Acid Isomers May Lead to Experimental Variability


Substituting 3,6-dichloro-2-fluorophenylacetic acid with other dichloro-fluorophenylacetic acid isomers can introduce significant variability in experimental outcomes. The specific positioning of the chlorine and fluorine substituents on the phenyl ring dictates the compound's steric and electronic properties, which in turn influence binding affinity to biological targets and physical properties such as melting point and density . For instance, 3,6-dichloro-2-fluorophenylacetic acid exhibits a melting point range of 146–149 °C , whereas its 2,4-dichloro-5-fluorophenylacetic acid isomer melts at 120–122 °C [1]. Such differences can affect purification protocols and formulation strategies. Therefore, indiscriminate substitution without prior validation may lead to inconsistent results in research and development applications.

Quantitative Differentiation of 3,6-Dichloro-2-fluorophenylacetic Acid: Evidence-Based Comparison with Closest Analogs


HPPD Enzyme Inhibition Potency: 3,6-Dichloro-2-fluorophenylacetic Acid (Ki = 22 nM) vs. Commercial HPPD Inhibitors

3,6-Dichloro-2-fluorophenylacetic acid exhibits a binding affinity (Ki) of 22 nM for human 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism and a target for herbicide development [1]. For comparison, the commercial HPPD herbicide mesotrione has a Ki of approximately 13 nM against Arabidopsis thaliana HPPD [2]. Another study reports mesotrione with a Ki of 4.56 nM against AtHPPD [3]. The 22 nM Ki value places 3,6-dichloro-2-fluorophenylacetic acid within the same order of magnitude as established HPPD inhibitors, indicating potential as a lead scaffold for agrochemical research.

Herbicide Discovery Enzyme Inhibition Agrochemical Research

Melting Point Differentiation: 3,6-Dichloro-2-fluorophenylacetic Acid (146–149 °C) vs. 2,4-Dichloro-5-fluorophenylacetic Acid (120–122 °C)

The melting point of 3,6-dichloro-2-fluorophenylacetic acid is reported as 146–149 °C . In contrast, the isomer 2,4-dichloro-5-fluorophenylacetic acid melts at 120–122 °C [1]. This difference of approximately 26–27 °C reflects variations in crystal packing and intermolecular interactions resulting from the distinct halogen substitution pattern. For researchers, a higher melting point can indicate greater thermal stability and may influence purification strategies such as recrystallization.

Chemical Purity Crystallization Solid-State Characterization

Density Comparison: 3,6-Dichloro-2-fluorophenylacetic Acid (1.538 g/cm³) vs. 2,4-Dichloro-5-fluorophenylacetic Acid (1.538 g/cm³) – No Significant Difference

Both 3,6-dichloro-2-fluorophenylacetic acid and its 2,4-dichloro-5-fluorophenylacetic acid isomer exhibit a predicted density of 1.538 ± 0.06 g/cm³ at 20 °C and 760 mmHg . This indicates that despite differences in halogen positioning, the overall molecular packing efficiency in the solid state is similar for these isomers. Therefore, density is not a differentiating factor for these two compounds.

Formulation Material Science Physical Property Prediction

Commercial Purity Specification: 3,6-Dichloro-2-fluorophenylacetic Acid (97%) vs. 3,4-Dichloro-5-fluorophenylacetic Acid (95%)

Commercially available 3,6-dichloro-2-fluorophenylacetic acid is offered at 97% purity from major suppliers such as Thermo Scientific Alfa Aesar . In comparison, the 3,4-dichloro-5-fluorophenylacetic acid isomer is typically supplied at 95% purity . A 2% absolute difference in purity can be significant in sensitive synthetic applications, potentially reducing the need for additional purification steps and improving overall yield consistency.

Chemical Sourcing Reaction Optimization Quality Control

Optimal Research and Industrial Application Scenarios for 3,6-Dichloro-2-fluorophenylacetic Acid


Herbicide Lead Discovery and HPPD Inhibitor Screening

Given its demonstrated binding affinity for human HPPD (Ki = 22 nM), 3,6-dichloro-2-fluorophenylacetic acid is a valuable scaffold for developing novel herbicides targeting this enzyme [1]. Researchers can utilize this compound as a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against plant HPPD isoforms, building upon the established baseline activity.

Synthetic Intermediate for Complex Organic Molecules

The unique halogenation pattern (3,6-dichloro and 2-fluoro) makes 3,6-dichloro-2-fluorophenylacetic acid a versatile building block for constructing more complex molecules with tailored properties [2]. Its commercial availability at 97% purity reduces the need for initial purification, streamlining synthetic workflows in medicinal chemistry and materials science .

Physical Property Benchmarking for Isomer Selection

In research projects where solid-state properties are critical (e.g., crystallization studies, formulation development), the higher melting point of 3,6-dichloro-2-fluorophenylacetic acid (146–149 °C) compared to its 2,4-dichloro-5-fluorophenylacetic acid isomer (120–122 °C) provides a clear selection criterion [3]. This property can influence decisions regarding compound storage, handling, and processing conditions.

Quality Control and Method Development in Analytical Chemistry

The distinct melting point and known density of 3,6-dichloro-2-fluorophenylacetic acid make it a suitable reference compound for developing and validating analytical methods, such as differential scanning calorimetry (DSC) and density gradient column techniques . Its well-characterized properties support calibration and system suitability testing in quality control laboratories.

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